molecular formula C20H29FO3 B1673463 Fluoxymesterone CAS No. 76-43-7

Fluoxymesterone

Cat. No. B1673463
CAS RN: 76-43-7
M. Wt: 336.4 g/mol
InChI Key: YLRFCQOZQXIBAB-RBZZARIASA-N
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Description

Fluoxymesterone is a synthetic androgen, or male hormone, similar in action to testosterone . It works by attaching itself to androgen receptors, causing it to interact with the parts of the cell involved in the making of proteins . It is used in the treatment of hypogonadism and delayed puberty in males, as well as breast neoplasms in women .


Synthesis Analysis

The first step in the synthesis of fluoxymesterone is the microbiological oxidation of commercially available androstenedione . This introduces a hydroxyl group to the 11α-position, which is then oxidised to a ketone using Jones’ reagent, yielding the 3,11,17-triketone, adrenosterone . The synthesis of 9α-fluoro-11β-hydroxy-17α-methyltestosterone, or fluoxymesterone, provided an interesting compound to investigate in the treatment of breast cancer .


Physical And Chemical Properties Analysis

Fluoxymesterone is an anabolic androgenic steroid, a 17beta-hydroxy steroid, an 11beta-hydroxy steroid, a fluorinated steroid and a 3-oxo-Delta (4) steroid . It has a molecular formula of C20H29FO3 and a molecular weight of 336.44 g/mol . It is a solid, white, odorless substance with a melting point of 240°C and a boiling point of 474.2°C at 760 mmHg .

Scientific Research Applications

Growth and Development

  • Fluoxymesterone has been used to assess growth response, final adult height, and long-term effects in boys with constitutional delay of growth and puberty (CDGP) and genetic short stature (GSS). A study showed that oral doses of Fluoxymesterone accelerated linear growth in these groups without compromising final adult height, indicating its potential use to alleviate emotional problems associated with slow growth and short stature (Strickland, 1993).
  • Another study highlighted Fluoxymesterone's ability to dissociate growth-stimulating and skeleton-maturing actions, with treatments resulting in increased average growth rates without significant advancement in skeletal age, suggesting its potential application in managing short stature related to various causes (Reilly & Gordan, 1961).

Metabolic Effects

  • Research on Sprague-Dawley rats indicated that Fluoxymesterone administration could lower plasma triglyceride levels without altering the rate of hepatic triglyceride secretion, suggesting a potential role in managing triglyceride-related metabolic disorders (Bagdade, Livingston, & Yee, 1975).

Oncology

  • In the context of breast cancer, a study evaluated the addition of Fluoxymesterone to tamoxifen in postmenopausal women with early-stage, estrogen receptor-positive breast cancer. The trial aimed to investigate the potential synergistic effect of this combination. However, it did not demonstrate superiority over tamoxifen alone in terms of relapse-free survival or overall survival, indicating that further exploration in this area is necessary (Ingle et al., 2006).

Anabolic Activity

  • A metabolic balance study in Macaca mulatta monkeys using Fluoxymesterone explored its anabolic activity. The study utilized a Latin square design to produce linear response curves for nitrogen retention and body weight gains, suggesting its efficacy in anabolic applications (Stucki, Forbes, Northam, & Clark, 1960).

Safety And Hazards

Fluoxymesterone is suspected of damaging fertility or the unborn child . It is recommended to use personal protective equipment, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of exposure or concern, it is advised to get medical advice .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
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InChI Key

YLRFCQOZQXIBAB-RBZZARIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F
Source PubChem
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Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F
Source PubChem
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Molecular Formula

C20H29FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8033512
Record name Fluoxymestrone
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Molecular Weight

336.4 g/mol
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Physical Description

Solid
Record name Fluoxymesterone
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Solubility

Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L
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Mechanism of Action

Fluoxymesterone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, fluoxymesterone binds to the androgen receptor. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium. The antitumour activity of fluoxymesterone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production., Androgens are highly lipid-soluble and enter cells of target tissues by passive diffusion. Testosterone or 5-alpha-dihydrotestosterone (DHT), a metabolite produced from testosterone by the enzyme 5-alpha-reductase, binds to an intracellular androgen receptor. The hormone receptor complex translocates into the nucleus and attaches to specific hormone receptor elements on the chromosome to initiate or suppress transcription and protein synthesis. Testosterone can produce estrogenic effects as a result of its conversion to estrogen. /Androgens/, Exogenous administration of androgens inhibits the release of endogenous testosterone via feedback inhibition of pituitary luteinizing hormone (LH). Following administration of large doses of exogenous androgens, spermatogenesis also may be suppressed as a result of feedback inhibition of pituitary follicle-stimulating hormone (FSH). Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor. /Androgens/
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Impurities

Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2
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Product Name

Fluoxymesterone

Color/Form

Crystals, WHITE SOLID, White or practically white crystalline powder

CAS RN

76-43-7
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Melting Point

About 240 °C with some decomposition, 270 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,660
Citations
BJ Kennedy - New England Journal of Medicine, 1958 - Mass Medical Soc
… Preliminary investigations revealed that fluoxymesterone was … reactivation of the cancer fluoxymesterone was employed. For … The dose of fluoxymesterone employed in this investigation …
Number of citations: 125 www.nejm.org
J Kirschbaum - Analytical Profiles of Drug Substances, 1978 - Elsevier
Publisher Summary This chapter discusses fluoxymesterone. Fluoxymesterone is an androgen used in replacement therapy and for inoperable mammary cancer. It originated as a …
Number of citations: 2 www.sciencedirect.com
C Fürstenberger, A Vuorinen, T Da Cunha… - Toxicological …, 2012 - academic.oup.com
… , fluoxymesterone was a … that fluoxymesterone is metabolized to 11-oxofluoxymesterone by human 11β-HSD2. Structural modeling revealed similar binding modes for fluoxymesterone …
Number of citations: 23 academic.oup.com
TM JONES, VS FANG, RL LANDAU… - The Journal of …, 1977 - academic.oup.com
… were significantly altered by fluoxymesterone. A short term study utilizing a single dose of fluoxymesterone yielded similar findings. It is proposed that fluoxymesterone has a local effect …
Number of citations: 33 academic.oup.com
RA Vigersky, RB Easley… - The Journal of Clinical …, 1976 - academic.oup.com
… given the oral synthetic androgen, fluoxymesterone (9α-fluoro-llβ, … In vitro, using equilibrium dialysis, fluoxymesterone … 500-fold molar excess of fluoxymesterone decreased the peak of …
Number of citations: 52 academic.oup.com
OJ Pozo, W Van Thuyne, K Deventer… - Journal of mass …, 2008 - Wiley Online Library
… detection of fluoxymesterone metabolites. In a positive fluoxymesterone doping control … proposal for the metabolic pathway of fluoxymesterone has been suggested. The presence …
RM Buckle - British Medical Journal, 1959 - ncbi.nlm.nih.gov
… Fluoxymesterone was found to … fluoxymesterone daily. Subjective improvement had already occurred after three weeks, but it is too early to assess how successful oral fluoxymesterone …
Number of citations: 13 www.ncbi.nlm.nih.gov
W Schänzer, S Horning, M Donike - Steroids, 1995 - Elsevier
Hydroxylation at position 6β of testosterone I (17β-hydroxyandrost-4-en-3-one) and the anabolic steroids 17α-methyltestosterone II (17β-hydroxy-17α-methylandrost-4-en-3-one), …
Number of citations: 51 www.sciencedirect.com
DC TORMEY, ME LIPPMAN, BK EDWARDS… - Annals of internal …, 1983 - acpjournals.org
… 56 to receive tamoxifen and fluoxymesterone. The fluoxymesterone dose, given orally twice … The complete and partial remission rate was better with the tamoxifen and fluoxymesterone …
Number of citations: 175 www.acpjournals.org
WA Colburn - Steroids, 1975 - Elsevier
… has been developed for fluoxymesterone, 9α-fluoro-11β, 17β-… The primary antibody was prepared against fluoxymesterone 3-… Blood levels of fluoxymesterone were determined in both …
Number of citations: 15 www.sciencedirect.com

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